molecular formula C9H13BrN2S B3143412 1-[(5-Bromothiophen-2-yl)methyl]piperazine CAS No. 523981-55-7

1-[(5-Bromothiophen-2-yl)methyl]piperazine

Cat. No.: B3143412
CAS No.: 523981-55-7
M. Wt: 261.18 g/mol
InChI Key: STQKVDLGECMYRM-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic chemistry, a major branch of organic chemistry, has a rich history dating back to the 19th century. mdpi.comresearchgate.net These cyclic compounds are fundamental to the processes of life, forming the core structures of molecules like nucleic acids, vitamins, and many natural products. mdpi.comchemicalbook.com The recognition of their widespread importance spurred extensive research into their synthesis and properties, establishing a vast and diverse toolbox for organic chemists. researchgate.net The ability to modify these scaffolds by introducing various substituents has allowed for the fine-tuning of their physical, chemical, and biological properties, making them indispensable in fields ranging from materials science to pharmacology. mdpi.comresearchgate.net

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is classified as a "privileged scaffold" in medicinal chemistry. medchemexpress.comgoogle.com This designation stems from its frequent appearance in the structures of a wide array of biologically active compounds. medchemexpress.comnih.gov Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anthelmintic, anti-inflammatory, anticonvulsant, and anticancer properties. thermofisher.com The two nitrogen atoms in the piperazine ring provide handles for synthetic modification, allowing for the creation of diverse libraries of compounds with tailored properties. medchemexpress.com This structural flexibility makes piperazine a key building block in modern drug discovery and development. google.com

Role of Thiophene (B33073) Moieties in Tailored Molecular Architectures

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another crucial building block in organic synthesis. Its aromaticity and electron-rich nature make it a versatile component in the design of functional molecules. mdpi.com Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have applications in medicinal chemistry and materials science. tsijournals.com The thiophene ring can act as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties, which can be advantageous in modulating a molecule's interaction with biological targets. mdpi.com The bromine atom in the 5-position of the thiophene ring in the title compound serves as a valuable synthetic handle, allowing for further chemical modifications through cross-coupling reactions.

Overview of the 5-Bromothiophene-2-yl and Piperazine Hybrid Scaffold

The hybrid scaffold of 1-[(5-Bromothiophen-2-yl)methyl]piperazine combines the key features of both the piperazine and thiophene moieties. A likely synthetic route to this compound involves the reductive amination of 5-Bromothiophene-2-carbaldehyde with piperazine. This common and efficient reaction in organic synthesis would forge the critical carbon-nitrogen bond linking the two heterocyclic systems.

While specific research findings on the biological activity or detailed physicochemical properties of This compound are not extensively documented in publicly available literature, its structure suggests significant potential for further investigation. The presence of the reactive bromothiophene unit opens avenues for creating a library of derivatives, while the piperazine moiety can be further functionalized to modulate solubility and biological interactions.

Below are tables detailing the properties of the parent compound and its key precursors, based on available chemical data.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
CAS Number 523981-55-7
Canonical SMILES C1CN(CCN1)CC2=CC=C(S2)Br
InChI Key Not available

Interactive Data Table: Properties of Piperazine

PropertyValue
Chemical Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS Number 110-85-0
Boiling Point 146 °C
Melting Point 106 °C

Interactive Data Table: Properties of 5-Bromothiophene-2-carbaldehyde

PropertyValue
Chemical Formula C5H3BrOS
Molecular Weight 191.05 g/mol
CAS Number 4701-17-1
Boiling Point 105-107 °C/11 mmHg
Appearance Clear, pale yellow to yellow to orange or brown to dark brown liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQKVDLGECMYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277593
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523981-55-7
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523981-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Bromo-2-thienyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-[(5-Bromothiophen-2-yl)methyl]piperazine is expected to show distinct signals corresponding to the different sets of protons in the molecule.

Thiophene (B33073) Ring Protons: The two protons on the bromothiophene ring are in different chemical environments and are expected to appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 3 (adjacent to the methylene group) and the proton at position 4 (adjacent to the bromine atom) would couple to each other, resulting in a characteristic doublet-of-doublets pattern. Specifically, the proton at the 4-position (H-4) would likely resonate around δ 6.9 ppm, and the proton at the 3-position (H-3) would be found around δ 6.7 ppm.

Methylene Bridge Protons (-CH₂-): The two protons of the methylene group linking the thiophene and piperazine (B1678402) rings are chemically equivalent and would likely appear as a singlet. This signal is expected in the range of δ 3.5-4.0 ppm, shifted downfield due to the influence of the adjacent sulfur atom in the thiophene ring and the nitrogen atom of the piperazine ring.

Piperazine Ring Protons: The piperazine ring contains eight protons. The four protons adjacent to the methylene-linked nitrogen (positions 2' and 6') are in a different environment from the four protons adjacent to the secondary amine (positions 3' and 5'). These would appear as two distinct multiplets or broad singlets, typically in the δ 2.4-3.0 ppm range.

Amine Proton (-NH): The proton on the secondary amine of the piperazine ring is expected to produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears between δ 1.0 and 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene H-3~6.7Doublet
Thiophene H-4~6.9Doublet
Methylene (-CH₂-)~3.7Singlet
Piperazine (-CH₂-N-CH₂-)~2.5Multiplet
Piperazine (-CH₂-NH-CH₂-)~2.9Multiplet
Amine (-NH)Variable (1.0-5.0)Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated.

Thiophene Ring Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine atom (C-5) would appear around δ 111 ppm. The carbon attached to the methylene group (C-2) would be significantly downfield, likely around δ 145 ppm. The other two carbons of the ring (C-3 and C-4) would resonate in the δ 125-130 ppm region.

Methylene Bridge Carbon (-CH₂-): The carbon of the methylene linker is expected to have a chemical shift in the range of δ 55-60 ppm.

Piperazine Ring Carbons: The two pairs of carbon atoms in the piperazine ring are non-equivalent. The carbons adjacent to the substituted nitrogen (C-2' and C-6') would appear around δ 54 ppm, while the carbons adjacent to the secondary amine (C-3' and C-5') would be found slightly further upfield, around δ 46 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Thiophene C-2~145
Thiophene C-3~126
Thiophene C-4~130
Thiophene C-5~111
Methylene (-CH₂-)~58
Piperazine C-2'/C-6'~54
Piperazine C-3'/C-5'~46

While specific experimental data for this compound is not widely published, 2D NMR techniques would be instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the H-3 and H-4 protons on the thiophene ring and the couplings between adjacent methylene protons within the piperazine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the methylene bridge protons and the C-2 and C-3 carbons of the thiophene ring, as well as the C-2' and C-6' carbons of the piperazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretching vibration is expected in the IR spectrum between 3300 and 3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and piperazine groups would be observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹).

C=C and C-S Stretching: Vibrations associated with the thiophene ring, including C=C stretching, are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration typically appears at lower wavenumbers.

C-N Stretching: The C-N stretching vibrations of the piperazine ring and the methylene bridge would be found in the 1000-1300 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
ThiopheneAromatic C-H Stretch> 3000
Piperazine/MethyleneAliphatic C-H Stretch2800 - 3000
ThiopheneC=C Stretch1400 - 1600
Piperazine/MethyleneC-N Stretch1000 - 1300
BromothiopheneC-Br Stretch500 - 600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The predicted monoisotopic mass of this compound is approximately 259.9983 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₁₃BrN₂S). In electrospray ionization (ESI) mode, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 261.0056. Other adducts, such as [M+Na]⁺, might also be observed.

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the bond between the methylene group and the piperazine ring, a common fragmentation pathway for such structures. This would result in a prominent fragment ion corresponding to the 5-bromothiophen-2-ylmethyl cation (m/z ≈ 177/179) and another corresponding to the piperazine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺261.00558
[M+Na]⁺282.98752
[M+K]⁺298.96146
[M+NH₄]⁺278.03212

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the electronic structure of the molecule, particularly conjugated systems.

The bromothiophene ring in this compound is the primary chromophore. Thiophene itself exhibits strong absorption in the UV region due to π → π* electronic transitions. The presence of the bromine atom and the alkyl substituent (the piperazinylmethyl group) is expected to cause a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted thiophene. The λₘₐₓ for this compound is anticipated to be in the 230-260 nm range.

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. While the solid-state molecular structure of this particular compound has not been detailed, analysis of closely related bromothiophene and piperazine derivatives provides valuable insights into the expected structural characteristics.

For instance, studies on other substituted piperazine compounds have consistently shown that the piperazine ring typically adopts a chair conformation, which is its most stable energetic state. This conformation minimizes steric strain among the ring's substituents. It is highly probable that the piperazine moiety in this compound would also exhibit this preferred chair geometry.

Similarly, X-ray diffraction analyses of various bromothiophene derivatives have provided detailed information on the planarity of the thiophene ring and the specific orientations of its substituents. These studies are crucial for understanding how the bromine atom and the methylpiperazine group might influence the electronic and steric properties of the thiophene ring system.

Although direct experimental data for this compound is not available, the extensive body of crystallographic information on related structures allows for well-founded predictions regarding its likely solid-state conformation and packing arrangement. Future crystallographic studies on this specific compound would be invaluable for confirming these predictions and providing a definitive depiction of its molecular structure.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 1-[(5-Bromothiophen-2-yl)methyl]piperazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, bromothiophene derivatives are often reacted with piperazine precursors in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃). Propargyl bromide or similar alkylating agents are used to introduce the methyl-piperazine moiety. Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via silica gel chromatography are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring and bromothiophene substituents. Mass spectrometry (MS) confirms molecular weight, while HPLC (≥95% purity) ensures lack of byproducts. For example, characteristic NMR peaks include the singlet for the methylene bridge (δ ~3.5–4.0 ppm) and aromatic protons from the bromothiophene ring (δ ~6.8–7.2 ppm) .

Q. What preliminary biological assays are recommended to screen for its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical. Structural analogs with halogen substitutions (e.g., chloro or fluoro) should be included for comparative activity analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between halogenated analogs (e.g., bromo vs. chloro derivatives)?

  • Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled halogen substitutions. Use X-ray crystallography or molecular docking to compare binding affinities to target proteins (e.g., kinases or GPCRs). For example, fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s bulkiness could sterically hinder interactions. Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to model binding stability. Focus on the bromothiophene moiety’s hydrophobic interactions and the piperazine ring’s hydrogen-bonding potential. Validate predictions using mutagenesis studies on key residues (e.g., Ala-scanning in receptor-binding pockets) .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–80°C), and catalyst loading (e.g., Pd/C for coupling steps). Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation). Scale-up trials should include recrystallization in ethanol/water mixtures for high-purity recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 2
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1-[(5-Bromothiophen-2-yl)methyl]piperazine

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